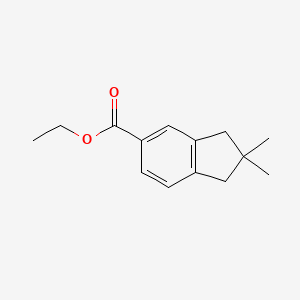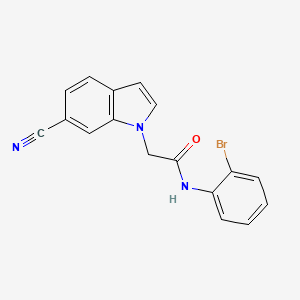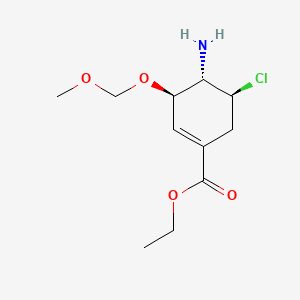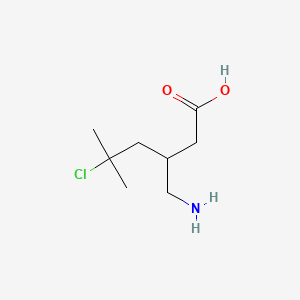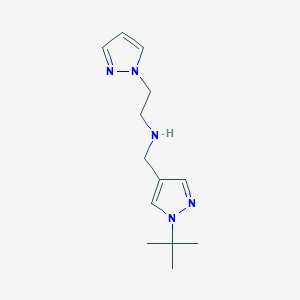
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine: is a complex organic compound characterized by the presence of two pyrazole rings and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Linking the two pyrazole rings: This is done by reacting the tert-butyl-substituted pyrazole with a suitable linker, such as bromoethane, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole-substituted amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-imidazol-1-yl)ethan-1-amine
- N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-triazol-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine stands out due to its dual pyrazole rings, which may confer unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N-[(1-tert-butylpyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C13H21N5/c1-13(2,3)18-11-12(10-16-18)9-14-6-8-17-7-4-5-15-17/h4-5,7,10-11,14H,6,8-9H2,1-3H3 |
Clave InChI |
JMQSNVKXNXKCNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C=N1)CNCCN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





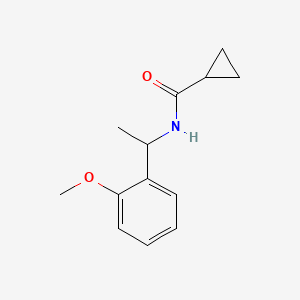
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)

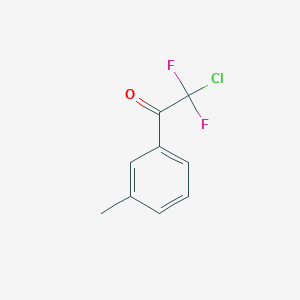
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
